5,7-Dimethyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

5,7-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWHGBCJISNKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365975 |

Source

|

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73351-87-8 |

Source

|

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-1,3-benzothiazol-2-amine

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The strategic placement of substituents on the benzothiazole ring system allows for the fine-tuning of these biological activities. The target molecule of this guide, 5,7-Dimethyl-1,3-benzothiazol-2-amine, is a valuable intermediate in the synthesis of more complex molecules, where the methyl groups at the 5 and 7 positions provide specific steric and electronic properties that can influence molecular interactions and metabolic stability.

This technical guide provides a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the causality behind procedural choices.

Primary Synthetic Pathways: A Comparative Overview

Two principal and robust synthetic strategies are predominantly employed for the synthesis of this compound:

-

Direct Electrophilic Thiocyanation of 3,5-Dimethylaniline: A direct, one-pot approach where the aniline precursor is reacted with a thiocyanate salt in the presence of an oxidizing agent to form the benzothiazole ring.

-

The Hugershoff Reaction Pathway: A two-step sequence involving the initial formation of an N-arylthiourea intermediate, N-(3,5-dimethylphenyl)thiourea, followed by its oxidative cyclization to yield the target compound.

The choice between these pathways often depends on factors such as the availability of starting materials, desired purity, scalability, and the avoidance of harsh reagents.

Pathway 1: Direct Thiocyanation of 3,5-Dimethylaniline

This method is often favored for its operational simplicity, consolidating the synthesis into a single step from a commercially available aniline. The reaction proceeds via an in-situ generation of an electrophilic thiocyanating agent, which then reacts with the electron-rich aniline ring, followed by intramolecular cyclization.

Reaction Scheme

Caption: Workflow for Direct Thiocyanation.

Mechanistic Insights

The reaction is initiated by the oxidation of the thiocyanate anion (SCN⁻) by bromine to form thiocyanogen, (SCN)₂, a potent electrophile. The electron-rich 3,5-dimethylaniline then undergoes electrophilic aromatic substitution. The dimethyl substitution pattern directs the incoming electrophile to the ortho positions (2, 4, and 6). Due to steric hindrance from the amino group, substitution at the 4-position is generally not favored when the ortho positions are available. The resulting 2-amino-4-thiocyanato-3,5-dimethylaniline intermediate then undergoes intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate group, leading to the formation of the benzothiazole ring after tautomerization.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| 3,5-Dimethylaniline | 121.18 | >98% |

| Potassium Thiocyanate (KSCN) | 97.18 | >99% |

| Bromine (Br₂) | 159.81 | >99.5% |

| Glacial Acetic Acid | 60.05 | ACS Grade |

| Aqueous Ammonia | - | 28-30% |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylaniline (0.1 mol, 12.12 g) and potassium thiocyanate (0.22 mol, 21.38 g) in glacial acetic acid (150 mL).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Bromination: Prepare a solution of bromine (0.1 mol, 5.1 mL, 15.98 g) in glacial acetic acid (50 mL). Add this bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the complete addition of bromine, continue stirring the mixture at 0-5 °C for an additional 3-4 hours. The color of the reaction mixture will likely change, and a precipitate may form.

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A solid precipitate will form.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow and careful addition of concentrated aqueous ammonia until the pH is approximately 8. This should be performed in a well-ventilated fume hood.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Pathway 2: The Hugershoff Reaction - Oxidative Cyclization of N-(3,5-dimethylphenyl)thiourea

This classical two-step approach provides a reliable route to 2-aminobenzothiazoles.[2] It involves the synthesis of the N-arylthiourea intermediate, which is then cyclized in the presence of an oxidizing agent. This method can sometimes offer better control over regioselectivity and may result in a cleaner product compared to the direct thiocyanation method.

Reaction Scheme

Caption: Workflow for the Hugershoff Reaction.

Mechanistic Insights

-

Step 1: Thiourea Formation: The synthesis of N-(3,5-dimethylphenyl)thiourea can be achieved through various methods, a common one being the reaction of 3,5-dimethylaniline hydrochloride with an aqueous solution of sodium or ammonium thiocyanate. This reaction proceeds through the addition of the amine to the thiocyanic acid (HS-C≡N) that is in equilibrium in the acidic solution.

-

Step 2: Oxidative Cyclization: The Hugershoff reaction itself involves the electrophilic attack of an oxidizing agent, such as bromine, on the sulfur atom of the thiourea. This forms a sulfenyl bromide intermediate, which then undergoes intramolecular electrophilic aromatic substitution onto the aniline ring at an ortho position. Subsequent elimination of HBr and tautomerization yields the final 2-aminobenzothiazole product.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of N-(3,5-dimethylphenyl)thiourea

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| 3,5-Dimethylaniline | 121.18 | >98% |

| Ammonium Thiocyanate (NH₄SCN) | 76.12 | >98% |

| Hydrochloric Acid (HCl) | 36.46 | 37% (conc.) |

| Water | 18.02 | Deionized |

Procedure:

-

Salt Formation: In a round-bottom flask, combine 3,5-dimethylaniline (0.1 mol, 12.12 g) with concentrated hydrochloric acid (10 mL) and water (50 mL). Heat the mixture gently until a clear solution of the aniline hydrochloride is formed.

-

Thiourea Formation: To the hot solution, add ammonium thiocyanate (0.11 mol, 8.37 g). Reflux the mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature. A white crystalline solid of N-(3,5-dimethylphenyl)thiourea will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Part B: Oxidative Cyclization to this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| N-(3,5-dimethylphenyl)thiourea | 180.27 | As synthesized |

| Chloroform or Acetic Acid | - | ACS Grade |

| Bromine (Br₂) | 159.81 | >99.5% |

| Aqueous Ammonia | - | 28-30% |

Procedure:

-

Reaction Setup: Suspend N-(3,5-dimethylphenyl)thiourea (0.05 mol, 9.01 g) in chloroform or glacial acetic acid (100 mL) in a three-necked flask fitted with a stirrer, dropping funnel, and condenser.

-

Bromination: Cool the suspension to 0-5 °C in an ice bath. Add a solution of bromine (0.05 mol, 2.55 mL, 7.99 g) in the same solvent (25 mL) dropwise over 30-60 minutes, maintaining the low temperature.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be gently heated to reflux to ensure completion, monitoring by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it into ice water. Neutralize with aqueous ammonia to precipitate the free base.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from ethanol/water to obtain pure this compound.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.25 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | ~7.0-7.2 (s, 2H, Ar-H), ~4.9-5.2 (br s, 2H, NH₂), ~2.3-2.4 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, two methyl carbons, and the C=N carbon of the thiazole ring. |

| Mass Spectrometry (EI) | M⁺ at m/z = 178 |

Note: The exact spectral shifts may vary depending on the solvent and instrument used.

Conclusion: A Versatile Intermediate for Drug Discovery

This guide has detailed the two most prevalent and reliable synthetic pathways for the preparation of this compound. The direct thiocyanation method offers a more streamlined, one-pot synthesis, while the Hugershoff reaction provides a two-step, often cleaner, alternative. The choice of method will be dictated by the specific requirements of the research, including scale, purity needs, and available resources. Both routes are well-established in the literature for the synthesis of analogous 2-aminobenzothiazoles and provide a solid foundation for the synthesis of this valuable chemical intermediate. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will ensure a successful synthesis, paving the way for further exploration of its potential in the development of novel therapeutic agents.

References

- Arun, et al. (2010). Synthesis of N-(4, 5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and N-(1 Hbenzimidazol- 2-yl)-6-substituted-1,3-benzothiazol-2-amines. Advances in Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Available at: [Link]

- Trapani, G., et al. (1992).

-

Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. PMC - NIH. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]

-

Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-β-alanines. KTU ePubl. Available at: [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC - NIH. Available at: [Link]

Sources

Physicochemical properties of 5,7-Dimethyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1,3-benzothiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 73351-87-8), a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from structurally related analogues, reputable chemical databases, and established analytical methodologies to present a robust profile. We will delve into the synthesis, characterization, and key physicochemical parameters such as solubility, pKa, and lipophilicity. Detailed, field-proven experimental protocols are provided to enable researchers to generate reliable data for this compound and its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising molecular scaffold.

Introduction and Molecular Overview

This compound belongs to the 2-aminobenzothiazole class of compounds, a "privileged structure" in medicinal chemistry known for a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position. The addition of two methyl groups at the 5- and 7-positions on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a distinct entity for investigation.

The strategic placement of the dimethyl groups, meta to the thiazole's sulfur atom and ortho/para to the fused ring junction, can enhance binding to biological targets and alter its pharmacokinetic profile compared to the parent 2-aminobenzothiazole. Understanding the fundamental physicochemical properties of this specific isomer is therefore critical for its rational development as a potential therapeutic agent or as a key intermediate in organic synthesis.

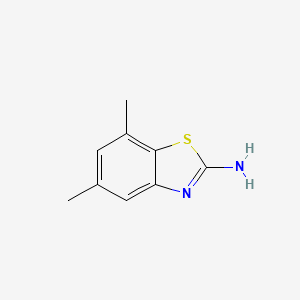

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

| Property | Value (this compound) | Value (2-Aminobenzothiazole) | Method |

| CAS Number | 73351-87-8[4] | 136-95-8[5] | - |

| Molecular Formula | C₉H₁₀N₂S[6] | C₇H₆N₂S[5] | - |

| Molecular Weight | 178.25 g/mol [6] | 150.20 g/mol [5] | - |

| Melting Point | Predicted: 155-165 °C | 129-134 °C[5] | Prediction based on similar structures |

| Aqueous Solubility | Predicted: Low | Slightly soluble[7] | Prediction based on lipophilicity |

| pKa (acidic) | Predicted: 4.0 - 5.0 | ~4.5[8] | Prediction based on analogues |

| logP (Octanol/Water) | Predicted: 2.8 | 1.9[5] | Prediction (e.g., XLogP3) |

Synthesis and Characterization Protocols

Synthesis of this compound

The most common and reliable method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of a corresponding phenylthiourea, which is itself formed from the parent aniline.[9]

Reaction Scheme:

3,5-Dimethylaniline → 1-(3,5-dimethylphenyl)thiourea → this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Step 1: Synthesis of 1-(3,5-dimethylphenyl)thiourea

-

To a stirred solution of 3,5-dimethylaniline (1 eq.) in a mixture of concentrated hydrochloric acid (1.2 eq.) and water, add a solution of ammonium thiocyanate (1.1 eq.) in water.

-

Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic medium protonates the aniline, making it soluble and facilitating the nucleophilic attack on the thiocyanate. Refluxing provides the necessary activation energy for the reaction.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water to remove unreacted salts, and dried. Recrystallization from ethanol can be performed for further purification.

-

-

Step 2: Synthesis of this compound

-

Suspend the synthesized 1-(3,5-dimethylphenyl)thiourea (1 eq.) in a suitable solvent such as chloroform or glacial acetic acid.

-

Cool the suspension in an ice bath and add a solution of bromine (2 eq.) in the same solvent dropwise with constant stirring. The temperature should be maintained below 10 °C.

-

Causality: Bromine acts as the oxidizing agent to facilitate the electrophilic cyclization. The low temperature controls the exothermic reaction and minimizes side-product formation.

-

After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The resulting hydrobromide salt of the product precipitates out. Filter the solid and wash with a small amount of cold solvent.

-

To obtain the free base, suspend the salt in water and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) until the pH is basic.

-

Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

A singlet integrating to 6H for the two methyl groups (CH₃) around δ 2.2-2.5 ppm.

-

Two singlets (or narrow doublets) in the aromatic region (δ 6.5-7.5 ppm), each integrating to 1H, corresponding to the two aromatic protons.

-

A broad singlet for the amino (NH₂) protons around δ 7.0-8.0 ppm, which is exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Signals for the two methyl carbons around δ 20-25 ppm.

-

Multiple signals in the aromatic region (δ 110-155 ppm) for the benzene ring carbons.

-

A signal for the C2 carbon (attached to the amino group) in the downfield region, typically around δ 165-170 ppm.

-

Infrared (IR) Spectroscopy

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Peaks:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic CH₃).

-

C=N stretching: A strong absorption band around 1620-1650 cm⁻¹.[10]

-

C-S stretching: A weaker absorption in the 600-800 cm⁻¹ region.

-

Mass Spectrometry (MS)

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

-

Expected Results:

-

Molecular Ion Peak [M+H]⁺: A prominent peak at m/z 179.06, corresponding to the protonated molecule (C₉H₁₁N₂S⁺).

-

High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

-

Experimental Protocols for Physicochemical Properties

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

-

Protocol:

-

Add an excess amount of this compound to vials containing buffers of different pH values (e.g., pH 3.0, 5.0, 7.4) to assess pH-dependent solubility.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Causality: Shaking ensures proper mixing, and a prolonged incubation period allows the dissolution process to reach a state of equilibrium.

-

After incubation, centrifuge the samples to pellet the excess solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in units such as mg/mL or µM.

-

pKa Determination (UV-Vis Spectrophotometry)

The pKa can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

-

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 10).

-

Add a small, constant aliquot of the stock solution to each buffer solution to create samples with the same total compound concentration.

-

Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Causality: The protonated and deprotonated forms of the molecule will have different electronic transitions and thus different absorbance spectra. The pKa is the pH at which the concentrations of the two forms are equal.

-

Plot absorbance at a selected wavelength (where the change is maximal) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Potential Biological Significance

While direct biological data for this compound is sparse, the broader class of 2-aminobenzothiazoles has demonstrated significant therapeutic potential.

-

Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various signaling pathways.[2][11]

-

Antimicrobial Activity: The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[12]

-

Neurodegenerative Diseases: A structurally related compound, 2-amino-4,7-dimethyl-benzothiazol-6-ol, has been identified as an inhibitor of polyglutamine aggregation, which is implicated in Huntington's disease.[1] This suggests that the 5,7-dimethyl isomer may also possess neuroprotective properties worth investigating.

Conclusion

This compound is a compound with significant potential in drug discovery and development. This guide provides a foundational understanding of its physicochemical properties, offering a combination of predicted data, comparisons with analogues, and robust, detailed protocols for its synthesis and characterization. The provided methodologies are designed to be self-validating and serve as a reliable starting point for any research program involving this promising molecule. Further experimental validation of the properties outlined herein will be crucial for advancing its development.

References

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

- Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. Acta Crystallographica Section E: Structure Reports Online.

- Heiser, V. et al. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay.

- (PDF) N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.

-

PubChem. N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine. Available from: [Link]

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm

- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.

- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals.

- Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives.

-

PubChem. Benzothiazole. Available from: [Link]

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Al-Nahrain University.

- Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem.

-

PubChem. Benzothiazol-5-amine. Available from: [Link]

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.

- Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. Kirkuk University Journal /Scientific Studies.

- Synthesis, Characterization and in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. Asian Journal of Chemistry.

- 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum. ChemicalBook.

- 5-(Dimethylamino)-1,3-benzothiazole-2-thiol - Optional[1H NMR] - Spectrum. SpectraBase.

- (PDF) Crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone, C7H8N2OS.

-

PubChem. Benzo(d)thiazol-2-amine. Available from: [Link]

- Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Royal Society of Chemistry.

- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry.

- 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4. BenchChem.

- Benzothiazoles. AMERICAN ELEMENTS.

- In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. BenchChem.

- pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives.

- 2,7-Dimethyl-1,3-benzothiazol-6-amine. BenchChem.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

Sources

- 1. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. 73351-87-8|5,7-Dimethylbenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]

- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 73351-87-8 | this compound - Moldb [moldb.com]

- 7. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An Investigative Guide to the Mechanism of Action of 5,7-Dimethyl-1,3-benzothiazol-2-amine

Introduction: The Promise of a Privileged Scaffold

The benzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable pharmacological breadth, with established anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4] This versatility stems from the scaffold's ability to engage with a diverse range of biological targets through various non-covalent interactions.

This guide focuses on a specific, yet under-characterized, member of this family: 5,7-Dimethyl-1,3-benzothiazol-2-amine (CAS 73351-87-8).[5] While its precise biological role and mechanism of action remain to be elucidated, its structural similarity to other biologically active 2-aminobenzothiazoles suggests significant therapeutic potential, particularly as a modulator of critical cellular signaling pathways implicated in diseases like cancer.[6][7]

This document serves as an in-depth technical roadmap, not to describe a known mechanism, but to propose a rigorous, multi-phase experimental strategy designed to systematically uncover and validate the mechanism of action of this compound. The following sections provide the scientific rationale and detailed protocols for a comprehensive investigation, from initial target identification to in vivo validation.

Chemical Structure of this compound:

(Simplified 2D representation)

Part 1: Target Identification: A Multi-Pronged Strategy

The foundational step in characterizing a novel compound is the identification of its direct molecular target(s).[8][9][10][11] A robust approach combines unbiased screening with hypothesis-driven methods. Given that many benzothiazole derivatives function as kinase inhibitors by mimicking the adenine moiety of ATP, protein kinases represent a logical starting point for a focused investigation.[6] Concurrently, an unbiased approach will ensure that novel or unexpected targets are not overlooked.

Experimental Protocol 1: In Vitro Kinase Panel Screening

This protocol outlines a high-throughput method to assess the compound's inhibitory activity against a broad panel of purified human kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 10 µM down to 1 nM).

-

Kinase Reaction Setup: In a 384-well plate, combine the following components for each kinase to be tested:

-

Kinase Buffer (specific to each enzyme, typically containing MgCl₂).

-

Purified recombinant kinase enzyme.

-

Specific peptide or protein substrate.

-

γ-[³²P]ATP or γ-[³³P]ATP.[12]

-

-

Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the appropriate wells. Initiate the kinase reaction by adding the ATP mixture.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

-

Termination and Separation: Stop the reaction by adding a phosphocellulose-containing stop buffer. The phosphorylated substrate will bind to the filter membrane, while the unreacted radiolabeled ATP is washed away.[12][13]

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for any kinases that show significant inhibition (>50% at 1 µM).

Experimental Protocol 2: Affinity-Based Protein Profiling

This protocol describes an unbiased method to identify proteins from a cell lysate that physically interact with the compound.[10]

Methodology:

-

Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker and a biotin tag. It is critical to ensure this modification does not abrogate the compound's biological activity, which should be confirmed via a functional assay (e.g., MTT assay, described later).

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., A549 lung carcinoma) to high density. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the biotinylated compound probe for 2-4 hours at 4°C to allow for protein binding.

-

As a negative control, incubate a separate aliquot of lysate with an excess of the original, non-biotinylated compound before adding the biotinylated probe. This competition control will help distinguish specific binders from non-specific ones.

-

-

Capture and Wash: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and any bound proteins.[10] Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the competition control. These proteins are candidate targets.

Part 2: Cellular Target Validation and Mechanistic Analysis

Identifying a binding partner is not sufficient; validation of target engagement within a cellular context is crucial to confirm a physiologically relevant interaction.[14][15] Subsequent experiments should then probe the downstream consequences of this engagement on cellular signaling and phenotype.

Experimental Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is designed to determine if the compound modulates key signaling pathways downstream of the putative kinase targets identified in Part 1.[16][17][18]

Methodology:

-

Cell Culture and Treatment: Seed A549 or MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound (or vehicle) for a specified time (e.g., 1-6 hours). For kinase pathways, include a positive control where the pathway is stimulated (e.g., with EGF for the EGFR pathway).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[16] Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for both the phosphorylated (active) and total forms of the target proteins (e.g., p-Akt, Total Akt, p-ERK, Total ERK).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells indicates inhibition of the pathway.

Experimental Protocol 4: MTT Assay for Cellular Proliferation

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21] It is a fundamental method to assess the functional consequences of target inhibition.

Methodology:

-

Cell Seeding: Seed a cancer cell line (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[20]

-

Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) from the resulting dose-response curve.

| Anticipated Experimental Outcomes | Target Identification | Target Validation | Cellular Function |

| Technique | Kinase Panel Screen | Western Blot | MTT Assay |

| Primary Metric | IC₅₀ (nM or µM) | Ratio of p-Protein / Total Protein | IC₅₀ (µM) |

| Hypothetical Result | Potent inhibition of EGFR (IC₅₀ < 100 nM) | Dose-dependent decrease in p-Akt / Total Akt ratio | Potent inhibition of A549 cell growth (IC₅₀ < 1 µM) |

Part 3: In Vivo Confirmation of Efficacy and Mechanism

The ultimate validation of a compound's mechanism and therapeutic potential requires testing in a living organism.[23] A human tumor xenograft model is the industry standard for evaluating the in vivo efficacy of novel anticancer agents.[24][25][26]

Experimental Protocol 5: Subcutaneous Human Tumor Xenograft Model

This protocol describes a study to assess the compound's ability to inhibit tumor growth in vivo.[23][27]

Methodology:

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the flank of female athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

-

Group 1: Vehicle Control (e.g., saline with 5% DMSO).

-

Group 2: this compound (Dose 1, e.g., 10 mg/kg).

-

Group 3: this compound (Dose 2, e.g., 30 mg/kg).

-

Group 4: Positive Control (a standard-of-care chemotherapy agent).

-

-

Compound Administration: Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection) daily for 21 days.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

-

Study Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of each tumor should be snap-frozen for biochemical analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

-

Pharmacodynamic Analysis: Homogenize the snap-frozen tumor tissue and perform Western blot analysis as described in Protocol 3 to confirm that the target pathway (e.g., p-Akt levels) was inhibited in the tumors of treated animals. This step directly links the observed anti-tumor efficacy to the proposed mechanism of action.

Conclusion and Forward Outlook

The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous pathway to elucidate the mechanism of action of this compound. By systematically progressing from broad, unbiased target identification to specific cellular validation and finally to in vivo efficacy studies, this approach ensures a high degree of confidence in the resulting mechanistic model. The integration of biochemical, cellular, and in vivo data will create a self-validating narrative, establishing a clear link between the molecular target, the modulation of a key signaling pathway, and a tangible therapeutic effect. Successful execution of this research plan holds the potential to validate this compound as a novel lead compound for drug development, adding a well-characterized new member to the esteemed family of benzothiazole therapeutics.

References

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

-

In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

-

Xenograft tumor model. (n.d.). SMC Laboratories, Inc. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

-

In vitro NLK Kinase Assay. (n.d.). PubMed Central. Retrieved from [Link]

-

Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (n.d.). Crown Bioscience. Retrieved from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

-

Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]

-

In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. Retrieved from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.). Khreshat University. Retrieved from [Link]

-

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]

-

Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. (n.d.). Bentham Science. Retrieved from [Link]

-

BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Discovery of RUVBL1 as a Target of the Marine Alkaloid Caulerpin via MS-Based Functional Proteomics. (n.d.). MDPI. Retrieved from [Link]

-

Target Validation. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Benzothiazoles. (n.d.). American Elements. Retrieved from [Link]

-

Target identification and validation for drug targets across different therapeutic areas. (2023). YouTube. Retrieved from [Link]

-

Target Validation. (n.d.). Cellomatics Biosciences. Retrieved from [Link]

-

Assay Guidance Manual. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 2. ijpsr.com [ijpsr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries | Bentham Science [benthamscience.com]

- 5. 73351-87-8 | this compound - Moldb [moldb.com]

- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. revvity.com [revvity.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]

- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. researchhub.com [researchhub.com]

- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 25. blog.crownbio.com [blog.crownbio.com]

- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 27. reactionbiology.com [reactionbiology.com]

The Therapeutic Potential of 5,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold represents a "privileged" heterocyclic system in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. Among these, derivatives of 2-aminobenzothiazole have garnered significant attention for their therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of a specific subclass: 5,7-Dimethyl-1,3-benzothiazol-2-amine derivatives. By elucidating the structure-activity relationships and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The this compound Core: Synthesis and Significance

The introduction of methyl groups at the 5 and 7 positions of the benzothiazole ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The synthesis of the core scaffold, this compound, is a critical first step in the exploration of its derivatives. A common and effective method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas.

A plausible and widely utilized synthetic route begins with the reaction of 3,5-dimethylaniline with a thiocyanate salt, such as potassium thiocyanate, in the presence of an oxidizing agent like bromine in an acidic medium, typically acetic acid.[1] This reaction proceeds through the formation of an N-(3,5-dimethylphenyl)thiourea intermediate, which then undergoes intramolecular electrophilic cyclization to yield the desired this compound.

Caption: General synthetic scheme for this compound.

This core structure serves as a versatile building block for the synthesis of a diverse library of derivatives through modification of the 2-amino group, enabling the exploration of a broad chemical space for various biological activities.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of the benzothiazole scaffold have shown significant promise as anticancer agents, and the 5,7-dimethyl substitution pattern has been explored in this context. These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[2][3]

One notable study investigated a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives, which are structurally similar to the 5,7-dimethyl analogs.[4] These compounds exhibited significant antiproliferative activity against various cancer cell lines.[4] The mechanism of action for many benzothiazole derivatives involves the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[5]

Key Derivatives and In Vitro Cytotoxicity

While specific data for a wide range of 5,7-dimethyl derivatives is still emerging, the general anticancer potential of the 2-aminobenzothiazole class is well-documented. For instance, various Schiff base and pyrimidine derivatives of 2-aminobenzothiazoles have demonstrated potent cytotoxicity against a panel of cancer cell lines.[6][7]

Table 1: Representative Anticancer Activity of Benzothiazole Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base of Benzothiazole | MCF-7 (Breast) | Varies | [6] |

| Pyrimidine-containing Benzothiazole | Various | Varies | [7] |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivative | HT-1376 (Bladder) | 26.51 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[8][9][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR), or the disruption of the microbial cell membrane.[10]

Schiff bases derived from 2-aminobenzothiazoles are a particularly promising class of antimicrobial agents.[8] The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity.

Synthesis and Evaluation of Antimicrobial Derivatives

The synthesis of Schiff bases from this compound involves the condensation reaction with various substituted aldehydes. This straightforward synthesis allows for the creation of a diverse library of compounds for antimicrobial screening.

Table 2: Representative Antimicrobial Activity of Benzothiazole Derivatives

| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Heteroaryl Benzothiazole | E. coli | 230 | [9] |

| Heteroaryl Benzothiazole | B. cereus | 230 | [9] |

| Benzothiazole derivative | S. aureus | 25-200 | [8] |

| Benzothiazole derivative | C. albicans | 25-200 | [8] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[12] Several benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, with some exhibiting selective inhibition of COX-2, which is associated with a more favorable gastrointestinal safety profile.[12][13]

The derivatization of the 2-amino group of the benzothiazole core with moieties like pyrazoles has been a successful strategy in developing potent anti-inflammatory agents.[14]

In Vivo Evaluation of Anti-inflammatory Potential

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[6]

Table 3: Representative Anti-inflammatory Activity of Benzothiazole Derivatives

| Derivative Type | Animal Model | % Inhibition of Edema | Reference |

| Benzothiazole-benzenesulphonamide | Carrageenan-induced rat paw edema | 64-80% | [6] |

| Benzothiazole-carboxamide | Carrageenan-induced rat paw edema | Varies | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Methodology:

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (this compound derivatives) and a standard drug (e.g., indomethacin or celecoxib) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Caption: Inhibition of the COX pathway by benzothiazole derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design and discovery of novel therapeutic agents with diverse biological activities. The available literature, though not extensive on this specific substitution pattern, strongly suggests that derivatives of this core structure are likely to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. This should include the exploration of various substituents on the 2-amino group and the elucidation of their structure-activity relationships. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations.

References

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). Retrieved from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Retrieved from [Link]

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

-

In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (n.d.). Retrieved from [Link]

-

Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2021). Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Retrieved from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). Retrieved from [Link]

-

Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. (n.d.). Retrieved from [Link]

-

In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. (2023). Retrieved from [Link]

-

In vitro and In vivo antitumor activities of benzothiazole analogs. (n.d.). Retrieved from [Link]

-

Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of some novel benzothiazole derivatives. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. (n.d.). Retrieved from [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. (2022). Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). Retrieved from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). Retrieved from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2022). Retrieved from [Link]

-

Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. (n.d.). Retrieved from [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Retrieved from [Link]

-

Synthesis of some substituted benzothiazole derivaties and its biological activities. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 13. preprints.org [preprints.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to 5,7-Dimethylbenzo[d]thiazol-2-amine (CAS 73351-87-8)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, applications, and procurement of 5,7-Dimethylbenzo[d]thiazol-2-amine.

Introduction and Chemical Identity

5,7-Dimethylbenzo[d]thiazol-2-amine, identified by the CAS number 73351-87-8, is a heterocyclic aromatic organic compound. It belongs to the benzothiazole class of molecules, which are characterized by a benzene ring fused to a thiazole ring. The 2-aminobenzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2] The structural arrangement of 5,7-Dimethylbenzo[d]thiazol-2-amine, with methyl groups at the 5 and 7 positions, influences its physicochemical properties and biological activity.

Derivatives of 2-aminobenzothiazole have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[1][3] The planar structure and electron-rich heteroatoms of the benzothiazole nucleus make it a versatile scaffold for drug design.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Dimethylbenzo[d]thiazol-2-amine is presented in the table below. It is important to note that while some experimental data for this specific isomer may be limited, many properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 73351-87-8 | [5] |

| Molecular Formula | C₉H₁₀N₂S | [5] |

| Molecular Weight | 178.25 g/mol | [5] |

| IUPAC Name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Synonyms | 2-Benzothiazolamine, 5,7-dimethyl-; 5,7-Dimethylbenzothiazol-2-ylamine; 2-Amino-5,7-dimethylbenzothiazole | [6] |

| Appearance | Typically an off-white to crystalline solid (inferred from similar compounds) | [7] |

| Solubility | Generally insoluble in water; soluble in organic solvents like ethanol and DMSO (inferred from similar compounds) | [8][9] |

Synthesis and Reactivity

The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This classic method, known as the Hugershoff reaction, provides a versatile route to a wide array of substituted benzothiazoles.

A general synthetic workflow for producing substituted 2-aminobenzothiazoles is illustrated below:

Caption: Generalized synthetic workflow for 2-aminobenzothiazole derivatives.

Potential Biological Activity and Applications

While specific biological data for 5,7-Dimethylbenzo[d]thiazol-2-amine is not extensively documented in publicly available literature, the broader class of 2-aminobenzothiazole derivatives has shown significant promise in several therapeutic areas.

-

Antimicrobial Activity: The 2-aminobenzothiazole core is a key feature in compounds exhibiting activity against various microbial strains, including Staphylococcus aureus and Escherichia coli.[1] Some derivatives have also been investigated for their efficacy against Mycobacterium tuberculosis.

-

Anticancer Potential: Numerous studies have highlighted the cytotoxic effects of 2-aminobenzothiazole derivatives against a range of human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).[1] The mechanism of action is often attributed to the inhibition of specific enzymes or interaction with DNA.[10]

-

Enzyme Inhibition: Benzothiazole derivatives have been explored as inhibitors of various enzymes, which is a critical aspect of developing targeted therapeutic agents.[1]

The positioning of the dimethyl groups at the 5 and 7 positions is expected to influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, vapors, or mists.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[6]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

Suppliers

5,7-Dimethylbenzo[d]thiazol-2-amine (CAS 73351-87-8) is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Website |

| BLDpharm | |

| Echemi | |

| BOC Sciences | |

| Ambeed | |

| ChemicalBook |

Note on N-(2-propoxyphenyl)acetamide

The initial topic query also included "N-(2-propoxyphenyl)acetamide". It is important to clarify that this is a distinct chemical entity from 5,7-Dimethylbenzo[d]thiazol-2-amine.

-

CAS Number: 55792-51-3[11]

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol

This compound belongs to the acetamide class of chemicals. While it has its own set of properties and applications, it is structurally unrelated to the benzothiazole discussed in this guide.

Conclusion

5,7-Dimethylbenzo[d]thiazol-2-amine is a valuable building block in medicinal chemistry and drug discovery. Its 2-aminobenzothiazole core is a privileged scaffold that has been successfully incorporated into numerous biologically active molecules. Further research into the specific properties and activities of this particular isomer could unveil novel therapeutic applications.

References

-

CP Lab Safety. 5,7-Dimethylbenzo[d]thiazol-2-amine, 95% Purity. Available from: [Link]

-

PubChem. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. Available from: [Link]

-

PubChem. 2-Amino-5,6-dimethylbenzothiazole | C9H10N2S | CID 34757. Available from: [Link]

-

PubMed. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Available from: [Link]

-

PMC - NIH. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

-

PMC - PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. Available from: [Link]

-

ResearchGate. Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Available from: [Link]

-

The Royal Society of Chemistry. d4ob01725k1.pdf. Available from: [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

-

PMC - NIH. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Available from: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

-

Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Available from: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available from: [Link]

-

PubChem. Benzothiazole | C7H5NS | CID 7222. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Amino-5,6-dimethylbenzothiazole | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetamide, N-(2-propoxyphenyl)- | 55792-51-3 [chemicalbook.com]

Introduction: The Privileged Scaffold of 2-Aminobenzothiazole

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminobenzothiazoles

The 2-aminobenzothiazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic heteroaromatic system, comprising a benzene ring fused to a thiazole ring, is a structural motif present in a remarkable number of biologically active compounds. Its unique electronic properties, rigid conformational structure, and capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this crucial chemical entity, tailored for researchers and professionals in drug development.

Part 1: The Historical Genesis - From Dyes to Drugs

The story of 2-aminobenzothiazoles begins not in medicine, but in the burgeoning field of synthetic dye chemistry in the late 19th century.

Hofmann's Serendipitous Discovery

The initial synthesis of the 2-aminobenzothiazole scaffold is credited to the renowned chemist August Wilhelm von Hofmann in 1887. While investigating the reactions of arylthioureas, specifically phenylthiourea, with oxidizing agents like bromine in an acetic acid medium, Hofmann observed the formation of a new, stable compound. This process, now understood as an oxidative cyclization, did not yield the expected product but instead a cyclized benzothiazole structure. This reaction, a variation of what is now known as the Hofmann rearrangement of arylthioureas , laid the foundational stone for benzothiazole chemistry. The core principle involved the intramolecular electrophilic cyclization of an N-arylthiourea, a process that demonstrated a novel pathway to construct the fused heterocyclic system.

The Hugershoff Synthesis: A Paradigm Shift

While Hofmann's method was groundbreaking, it was the work of A. Hugershoff in 1901 that introduced a more versatile and widely adopted synthetic route. The Hugershoff synthesis involves the reaction of an appropriately substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in a solvent like acetic acid or chloroform.

The elegance of the Hugershoff method lies in its directness. The reaction proceeds through an in situ formation of an arylthiourea intermediate from the aniline and thiocyanate. This intermediate then undergoes an oxidative cyclization, akin to Hofmann's discovery, to yield the 2-aminobenzothiazole product. The versatility of this method, allowing for a wide range of substituents on the starting aniline, cemented its status as a primary tool for chemists for decades.

Part 2: Core Synthetic Methodologies and Mechanistic Insights

Understanding the mechanisms behind these classical syntheses is crucial for optimizing reaction conditions and adapting them for novel derivatives.

Mechanism: The Hugershoff Synthesis

The Hugershoff synthesis is a robust method for preparing 2-aminobenzothiazoles from anilines. The reaction proceeds via an electrophilic cyclization of an intermediate thiourea.

Key Mechanistic Steps:

-

Thiocyanate Attack: The aniline nitrogen attacks the electrophilic carbon of the thiocyanate ion.

-

Intermediate Formation: This forms an N-arylthiourea intermediate in situ.

-

Oxidative Cyclization: An oxidizing agent, typically bromine, facilitates the electrophilic attack of the sulfur atom onto the aromatic ring, leading to the cyclized benzothiazole structure.

Below is a diagram illustrating the generally accepted workflow for this synthesis.

Caption: Workflow of the Hugershoff Synthesis.

Detailed Experimental Protocol: Hugershoff Synthesis of 2-amino-6-chlorobenzothiazole

This protocol provides a self-validating system for the synthesis of a representative 2-aminobenzothiazole derivative.

-

Materials: 4-chloroaniline, Ammonium thiocyanate, Glacial acetic acid, Bromine, Sodium bisulfite solution, Ammonium hydroxide.

-

Step 1: Reactant Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-chloroaniline (1 eq.) and ammonium thiocyanate (2.5 eq.) in glacial acetic acid.

-